![molecular formula C10H16ClNO2 B2955199 rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one CAS No. 2138539-19-0](/img/structure/B2955199.png)
rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is known for its unique chemical structure that combines a benzoxazine moiety with a chloroethanone group, making it a subject of interest in various fields such as chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the benzoxazine ring: : This involves the reaction of an appropriate amine with a cyclic ether or epoxide under acidic or basic conditions to form the benzoxazine ring.
Attachment of the chloroethanone group: : The benzoxazine intermediate is then reacted with a chloroacetyl chloride in the presence of a base like triethylamine to attach the chloroethanone group to the nitrogen atom of the benzoxazine ring.
Industrial Production Methods
Industrial production may scale up these laboratory procedures with optimizations for cost, yield, and safety. Continuous flow chemistry techniques and the use of catalysts can enhance the efficiency of the synthesis, allowing for the large-scale production of the compound while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one can undergo oxidation reactions where the chloroethanone group may be converted to an ethanoic acid derivative.
Reduction: : The chloroethanone group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The chlorine atom in the chloroethanone group can be substituted by other nucleophiles such as amines, thiols, or hydroxides.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiol compounds.
Major Products
Oxidation products: : Carboxylic acids or aldehydes depending on the specific oxidizing agent and conditions.
Reduction products: : Alcohol derivatives of the original compound.
Substitution products: : Various substituted derivatives where the chlorine atom has been replaced by another group.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its potential as an inhibitor of certain enzymes or receptors, which could lead to new drug discoveries.
Medicine: : Potential therapeutic uses in treating diseases where modulation of specific biological pathways is beneficial.
Industry: : Used in the development of advanced materials with unique properties due to its heterocyclic structure.
Wirkmechanismus
The mechanism by which rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The benzoxazine ring can engage in hydrogen bonding and π-π interactions, while the chloroethanone group can form covalent bonds with nucleophilic sites on proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one can be compared with other heterocyclic compounds that possess similar structural features but differ in specific groups or substitutions. Similar compounds include:
Benzoxazines: : Compounds with a benzoxazine core but without the chloroethanone group.
Chloroethanones: : Compounds with a chloroethanone group but attached to different heterocyclic systems.
Substituted Benzoxazines: : Benzoxazines substituted with various other functional groups (e.g., alkyl, aryl, amino, nitro).
The uniqueness of this compound lies in its combination of the benzoxazine and chloroethanone groups, offering a distinct set of chemical and biological properties that can be exploited in various applications.
In sum, this compound is a versatile compound with a broad range of synthetic routes, chemical reactivity, and scientific applications
Eigenschaften
IUPAC Name |
1-[(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJCEYCJSFAEU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)N(CCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
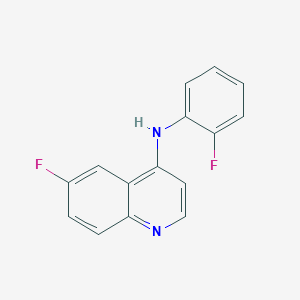

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)
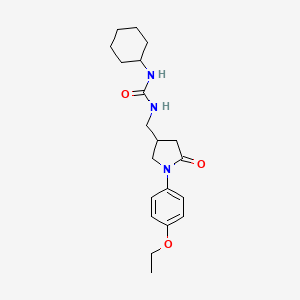
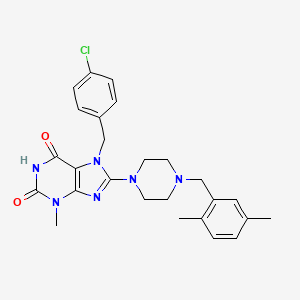
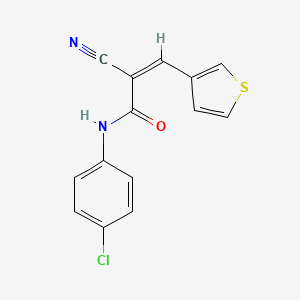
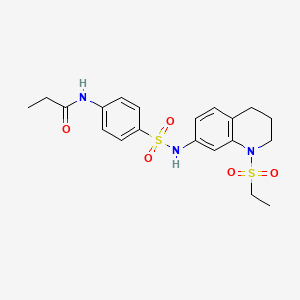
![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)
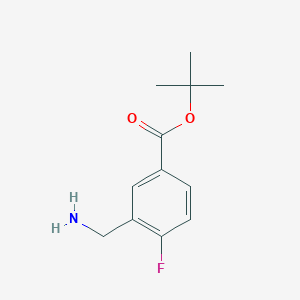
![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)
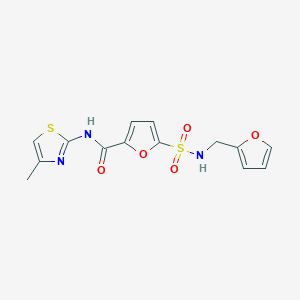
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2955137.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2955138.png)
